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Compound of Interest

Compound Name: 1H-Pyrazole-3,5-dicarboxamide

CAS No.: 1397683-79-2

Cat. No.: B3027821

Get Quote

Abstract
The 1H-pyrazole-3,5-dicarboxamide scaffold represents a "privileged structure" in modern

drug discovery, acting as a versatile core for inhibitors targeting kinases (e.g., CDKs, FLT3,

JNK), viral polymerases (HCV NS5B), and metalloenzymes (Carbonic Anhydrase). Its utility

stems from its ability to function as a rigid bioisostere of peptide bonds, offering a unique

hydrogen-bonding donor-acceptor-donor (D-A-D) motif. This guide provides a comprehensive

workflow for the rational design, chemical synthesis, and biological validation of enzyme

inhibitors utilizing this scaffold.

Part 1: Rational Design & Structural Logic
The Pharmacophore
The success of the 1H-pyrazole-3,5-dicarboxamide core lies in its tautomeric nature and

capacity for multiple interaction modes. Unlike simple pyrazoles, the 3,5-dicarboxamide

substitution creates a "pincer-like" geometry that can chelate metal ions or lock into ATP-

binding pockets via distinct hydrogen bond networks.
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The 1H-NH Motif: Acts as a critical hydrogen bond donor. In kinase inhibitors, this often binds

to the hinge region of the ATP pocket (e.g., interacting with the backbone carbonyl of the

gatekeeper residue).

C3/C5 Amide "Warheads": These arms extend into solvent-exposed regions or deep

hydrophobic pockets, depending on the R-groups.

Symmetry vs. Asymmetry:

Symmetric (1H-unsubstituted): The molecule exists in rapid tautomeric equilibrium, making

C3 and C5 equivalent in solution.

Asymmetric (N1-substituted): Introduction of an N1-alkyl/aryl group breaks symmetry,

fixing the bond order and distinguishing the C3 and C5 positions, which drastically alters

structure-activity relationships (SAR).

SAR Decision Matrix
The following diagram illustrates the logical flow for optimizing this scaffold against a target

enzyme (e.g., a Tyrosine Kinase).
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Figure 1: SAR Decision Matrix for Pyrazole-3,5-dicarboxamide optimization.

Part 2: Synthetic Protocol
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Objective: Synthesis of a symmetric N,N'-diaryl-1H-pyrazole-3,5-dicarboxamide. Scope: This

protocol uses a robust coupling strategy starting from the commercially available diethyl 1H-

pyrazole-3,5-dicarboxylate.

Materials
Starting Material: Diethyl 1H-pyrazole-3,5-dicarboxylate (CAS: 37687-24-4).

Reagents: Lithium Hydroxide (LiOH), HATU (Coupling Agent), DIPEA (Base), DMF

(Anhydrous), HCl (1M).

Equipment: LC-MS, Rotary Evaporator, NMR.

Step-by-Step Methodology
Step 1: Saponification to Dicarboxylic Acid

Dissolution: Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq, 5.0 mmol) in a mixture of

THF:Water (1:1, 20 mL).

Hydrolysis: Add LiOH·H2O (4.0 eq). Stir the reaction vigorously at 60°C for 4 hours.

Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting ester spot (Rf ~0.8) should

disappear, replaced by a baseline acid spot.

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3. A white

precipitate (the diacid) will form.

Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

Yield Expectation: >90%.

Validation: 1H NMR (DMSO-d6) should show loss of ethyl signals (triplet/quartet).

Step 2: Double Amide Coupling (HATU Method)
Note: The acid chloride method (SOCl2) is often too harsh for sensitive amine R-groups. The

HATU method is preferred for library generation.
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Activation: Dissolve the 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq, 1.0 mmol) in anhydrous

DMF (5 mL). Add DIPEA (6.0 eq).

Coupling: Add HATU (2.2 eq) and stir for 15 minutes at room temperature to activate both

carboxylic acid sites.

Amine Addition: Add the desired amine (R-NH2, 2.5 eq).

Tip: If synthesizing an asymmetric diamide, use 1.0 eq of Amine A, stir for 2 hours, then

add 1.2 eq of Amine B. (Note: This yields a statistical mixture requiring HPLC purification).

Reaction: Stir at room temperature for 12–16 hours.

Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often

precipitates.

If Solid: Filter and wash with water.[1]

If Oily: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and

concentrate.

Purification: Recrystallize from EtOH or purify via Flash Chromatography (DCM/MeOH

gradient).

Data Summary: Coupling Reagent Comparison
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Method Reagent Conditions Yield Pros Cons

A
SOCl2

(Reflux)
80°C, 2h 60-75%

Cheap,

scalable

Harsh,

incompatible

with acid-

sensitive

amines

B
HATU /

DIPEA
RT, 12h 85-95%

Mild, high

purity

Expensive,

difficult to

remove urea

byproduct

C EDC / HOBt RT, 24h 70-80%
Water-soluble

byproducts

Slower

reaction

kinetics

Part 3: Enzymatic Inhibition Assay Protocol
Objective: Determine the IC50 of the synthesized inhibitor against a target Kinase (e.g., FLT3

or CDK2) using a FRET-based assay. Standard: Adapted from the Assay Guidance Manual

(NCBI).

Experimental Workflow Diagram
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Figure 2: High-Throughput Screening (HTS) workflow for IC50 determination.

Detailed Protocol
Reagent Preparation:

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Add 2

mM DTT fresh.
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Substrate: Fluorescein-labeled peptide specific to the kinase (e.g., PolyGT for generic

Tyrosine Kinases).

Enzyme: Recombinant Human Kinase (titrated to linear velocity).

Compound Handling:

Prepare a 10 mM stock of the pyrazole inhibitor in 100% DMSO.

Perform a 3-fold serial dilution (10 points) in DMSO.

Transfer 100 nL of compound to a 384-well low-volume plate (Final DMSO conc. < 1%).

Reaction Setup:

Add 5 µL of Enzyme/Substrate mix to the wells.

Incubate for 10 minutes (Pre-incubation allows inhibitor to bind).

Add 5 µL of ATP (at Km concentration) to initiate the reaction.

Incubation:

Cover plate and incubate at Room Temperature for 60 minutes.

Detection (ADP-Glo Example):

Add 10 µL of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

Add 20 µL of Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

Measure Luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis:

Normalize data: $ % Inhibition = 100 \times \frac{(Max Signal - Sample Signal)}{(Max

Signal - Min Signal)} $

Fit data to the 4-parameter logistic equation to calculate IC50.
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Part 4: Troubleshooting & Optimization
Solubility Issues
Pyrazole-3,5-dicarboxamides are planar and prone to

-stacking, leading to poor aqueous solubility.

Symptom: Compound precipitates in assay buffer (cloudy wells) or "flat-lines" in dose-

response curves.

Solution:

Introduce solubilizing groups (morpholine, piperazine) at the terminal amide positions.

Disrupt planarity by using ortho-substituted aryl rings on the amide nitrogen.

Regioselectivity in N-Alkylation
If you attempt to alkylate the pyrazole after forming the diamide, you will get a mixture of N1

and N2 isomers (which are chemically distinct if the C3/C5 amides are different).

Best Practice: If N-substitution is required, perform the alkylation on the starting diethyl ester

stage. The isomers can often be separated by column chromatography due to different

dipole moments before hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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